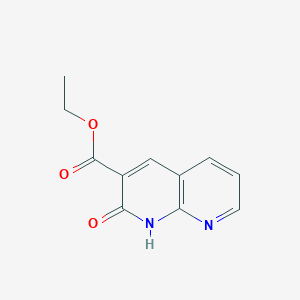

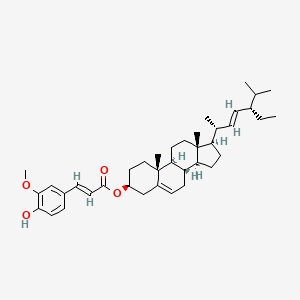

![molecular formula C10H9BrN2O2 B1339237 3-ブロモイミダゾ[1,5-a]ピリジン-1-カルボン酸エチル CAS No. 138891-58-4](/img/structure/B1339237.png)

3-ブロモイミダゾ[1,5-a]ピリジン-1-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

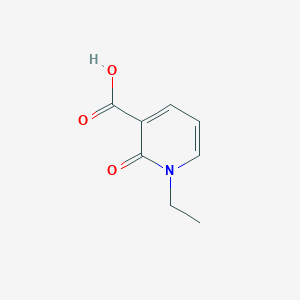

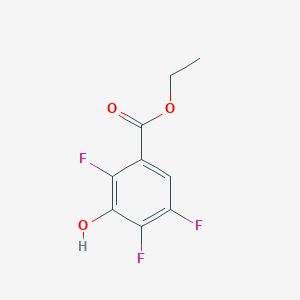

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a chemical compound with the CAS Number: 138891-58-4 . It has a molecular weight of 269.1 and its IUPAC name is ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been reported in the literature . These compounds were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis

The InChI code for Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is 1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis

In a chemodivergent synthesis, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added . The cyclization to form imidazopyridines was promoted by the further bromination .Physical And Chemical Properties Analysis

Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate is a solid compound . It should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

医薬品および農薬

イミダゾ[1,5-a]ピリジンは、多くの農薬や医薬品の重要な構造要素です . イミダゾ[1,5-a]ピリジンの合成は、数十年にわたって集中的な研究の対象となっています .

合成方法論

現在、入手しやすい出発物質からイミダゾ[1,5-a]ピリジンを簡便に得るために、多くの変換が利用可能です . 本レビューでは、環状縮合、環状付加、酸化環化、転環反応を含むイミダゾ[1,5-a]ピリジン構築における最近の開発について詳しく説明します .

化学発散合成

α-ブロモケトンと2-アミノピリジンからのN-(ピリジン-2-イル)アミドおよび3-ブロモイミダゾ[1,2-a]ピリジンの化学発散合成が報告されています . このプロセスは、異なる反応条件を含み、3-ブロモイミダゾピリジンの形成をもたらします .

材料科学

イミダゾ[1,5-a]ピリジン誘導体は、材料科学など、いくつかの研究分野で大きな可能性を示しています . これらは、ユニークな特性を持つ新しい材料の開発に使用されてきました .

光電子デバイス

これらの化合物は、光電子デバイスの開発に使用されてきました . それらのユニークな電子特性により、これらのデバイスでの使用に適しています .

センサー

イミダゾ[1,5-a]ピリジン誘導体は、センサーの開発に使用されてきました . さまざまな物質と相互作用する能力により、センサー技術において役立ちます .

抗がん剤

イミダゾ[1,5-a]ピリジン誘導体は、抗がん剤の開発に使用されてきました . 生物学的システムと相互作用する能力により、創薬の潜在的な候補となっています .

共焦点顕微鏡とイメージング

これらの化合物は、共焦点顕微鏡とイメージングのための発光体として使用されてきました . それらの発光特性により、これらの用途に適しています .

作用機序

Target of Action

It’s known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .

Biochemical Pathways

It’s known that similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have varied medicinal applications .

Action Environment

It’s known that the compound needs to be stored in an airtight container, avoid contact with air, and it’s recommended to be stored under inert gas (nitrogen or argon) at 2-8°c .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

生化学分析

Biochemical Properties

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates. Additionally, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can impact cellular metabolism by affecting the activity of key metabolic enzymes, thereby altering the flux of metabolic pathways .

Molecular Mechanism

At the molecular level, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzymes by binding to their active sites, leading to a decrease in enzymatic activity. Furthermore, it can activate certain signaling pathways by interacting with receptor proteins on the cell surface. These interactions often result in changes in gene expression, which can have downstream effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can change over time. The stability of this compound is influenced by factors such as temperature and pH. Over time, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate may degrade, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can result in toxic or adverse effects, including cellular damage and organ toxicity .

Metabolic Pathways

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. The effects of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways .

Transport and Distribution

The transport and distribution of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate can bind to proteins that facilitate its distribution within the body, influencing its localization and accumulation in specific tissues .

Subcellular Localization

Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus, where it may interact with DNA and influence gene expression. The subcellular localization of Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate is crucial for its biological activity and overall function .

特性

IUPAC Name |

ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-2-15-9(14)8-7-5-3-4-6-13(7)10(11)12-8/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLURNWOLAWZBPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CN2C(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569488 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138891-58-4 |

Source

|

| Record name | Ethyl 3-bromoimidazo[1,5-a]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。